Gusacitinib Hydrochloride

Description

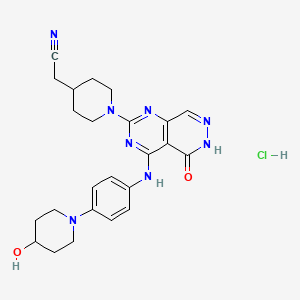

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2228989-14-6 |

|---|---|

Molecular Formula |

C24H29ClN8O2 |

Molecular Weight |

497.0 g/mol |

IUPAC Name |

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile;hydrochloride |

InChI |

InChI=1S/C24H28N8O2.ClH/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31;/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29);1H |

InChI Key |

KAYUSRUJDSKRCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Gusacitinib Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusacitinib Hydrochloride (formerly ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Janus kinases (JAK) and spleen tyrosine kinase (SYK). This dual mechanism of action allows it to modulate multiple cytokine signaling pathways implicated in various inflammatory and autoimmune disorders. Developed by Asana BioSciences, Gusacitinib has shown significant promise in clinical trials, particularly for the treatment of chronic hand eczema. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound, intended for professionals in the field of drug development and research.

Introduction

Inflammatory and autoimmune diseases are often driven by complex signaling cascades involving a multitude of cytokines. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[1][2] Spleen tyrosine kinase (SYK) is another key player in immune signaling, particularly in the downstream pathways of immunoreceptors in various hematopoietic cells.[3] The simultaneous inhibition of both JAK and SYK pathways presents a compelling therapeutic strategy to broadly suppress the inflammatory response.

Gusacitinib was designed to be a dual inhibitor of these two pathways, offering a multi-faceted approach to treating complex inflammatory conditions.[3][4]

Discovery and Lead Optimization

The discovery of Gusacitinib originated from a drug discovery program at Asana BioSciences aimed at identifying novel kinase inhibitors for inflammatory diseases and oncology. While specific details regarding the initial lead compound and the full extent of the structure-activity relationship (SAR) studies are not extensively published in peer-reviewed literature, the core of the discovery effort is detailed in the patent literature, specifically in patent WO2013028818A1, where Gusacitinib is described as "example 189".

The development program likely focused on creating a molecule with potent inhibitory activity against both JAK and SYK kinases while maintaining a favorable pharmacokinetic and safety profile. The pyrimido[4,5-d]pyridazine scaffold was identified as a suitable core for developing kinase inhibitors. The subsequent lead optimization process would have involved systematic modifications of various substituents on this core to enhance potency, selectivity, and drug-like properties.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The detailed procedure for the synthesis of Gusacitinib (referred to as example 189) is outlined in patent WO2013028818A1. The following is a representative synthesis based on the information available:

Synthesis Workflow

Caption: A high-level overview of the synthetic strategy for this compound.

Key Synthetic Steps (A Representative Pathway):

The synthesis of the pyrimido[4,5-d]pyridazine core is a critical part of the overall process. This is followed by the sequential addition of the side chains. While the exact reagents and conditions are proprietary and detailed within the patent, a general outline is as follows:

-

Formation of the Pyrimido[4,5-d]pyridazine Core: This heterocyclic core is typically synthesized through a series of cyclization and condensation reactions involving appropriately substituted pyrimidine and hydrazine precursors.

-

Introduction of the Anilino Linkage: The 4-(4-hydroxypiperidin-1-yl)aniline moiety is introduced via a nucleophilic aromatic substitution reaction with a halogenated pyrimido[4,5-d]pyridazine intermediate.

-

Coupling of the Piperidinylacetonitrile Side Chain: The 2-(piperidin-4-yl)acetonitrile side chain is then coupled to the core structure, often through another nucleophilic substitution reaction.

-

Final Steps and Salt Formation: The final steps may involve deprotection of any protecting groups used during the synthesis, followed by purification. This compound is then formed by treating the free base with hydrochloric acid.

For the detailed, step-by-step synthesis protocol, including specific reagents, reaction conditions, and purification methods, please refer to "example 189" in patent WO2013028818A1.

Mechanism of Action

Gusacitinib is a potent inhibitor of all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and SYK.[5] This dual inhibition leads to the blockade of multiple downstream signaling pathways that are crucial for the inflammatory response.

JAK-STAT Signaling Pathway and Gusacitinib Inhibition

Caption: Gusacitinib inhibits JAK, blocking the phosphorylation of STAT and subsequent inflammatory gene expression.

SYK Signaling Pathway and Gusacitinib Inhibition

Caption: Gusacitinib inhibits SYK, preventing downstream signaling and cellular activation in immune cells.

By inhibiting these pathways, Gusacitinib can modulate the activity of various immune cells and reduce the production of inflammatory mediators.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

| Data sourced from MedChemExpress.[1][6] |

Table 2: Phase 2b Clinical Trial Results in Chronic Hand Eczema (NCT03728504)

| Endpoint | Gusacitinib 40 mg | Gusacitinib 80 mg | Placebo |

| Mean % decrease in mTLSS at Week 16 | 49.0% | 69.5% (p<0.005 vs placebo) | 33.5% |

| % of patients with IGA score of 0 or 1 at Week 16 | - | 31.3% (p<0.05 vs placebo) | 6.3% |

| Mean % decrease in HECSI at Week 16 | 51.4% (p=0.05 vs placebo) | 72.0% (p=0.005 vs placebo) | 20.8% |

| mTLSS: modified Total Lesion-Symptom Score; IGA: Investigator's Global Assessment; HECSI: Hand Eczema Severity Index. Data from a Phase 2b study.[7][8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro kinase inhibitory activity of a compound like Gusacitinib is as follows:

Objective: To determine the IC50 value of Gusacitinib against target kinases (JAKs and SYK).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, TYK2, and SYK enzymes.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound stock solution (in DMSO).

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

-

Microplates.

Procedure:

-

Prepare serial dilutions of Gusacitinib in DMSO.

-

In a microplate, add the kinase, the specific peptide substrate, and the diluted Gusacitinib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the Gusacitinib concentration.

-

Calculate the IC50 value, which is the concentration of Gusacitinib that inhibits 50% of the kinase activity.

Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of Gusacitinib.

Phase 2b Clinical Trial in Chronic Hand Eczema (NCT03728504) - Abridged Protocol

Objective: To evaluate the efficacy, safety, and tolerability of Gusacitinib in subjects with moderate to severe chronic hand eczema.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]

Participants: Adults with a history of severe chronic hand eczema for at least 6 months, refractory to high-potency topical corticosteroids.

Intervention:

-

Part A (16 weeks): Randomized to receive Gusacitinib 40 mg, Gusacitinib 80 mg, or placebo once daily.

-

Part B (up to 32 weeks): Placebo subjects from Part A receive Gusacitinib 80 mg. Subjects on Gusacitinib continue their assigned dose.

Primary Endpoint: Mean percentage change from baseline in the modified Total Lesion-Symptom Score (mTLSS) at week 16.[7]

Key Secondary Endpoints:

-

Proportion of subjects achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).

-

Change from baseline in the Hand Eczema Severity Index (HECSI).

-

Change from baseline in pruritus scores.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

This compound is a promising, orally administered dual JAK/SYK inhibitor with a well-defined mechanism of action. Its discovery and development represent a targeted approach to treating complex inflammatory diseases. The robust preclinical data and positive results from clinical trials in chronic hand eczema highlight its potential as a valuable therapeutic option for patients with unmet medical needs. Further clinical development will continue to delineate its full therapeutic potential and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]

- 3. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gusacitinib - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]

- 7. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 8. go.drugbank.com [go.drugbank.com]

ASN-002 (Gusacitinib): A Technical Deep Dive into its Dual JAK/SYK Inhibition in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASN-002, also known as Gusacitinib, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Janus kinases (JAKs) and spleen tyrosine kinase (SYK). This dual activity allows ASN-002 to modulate a broad range of inflammatory signaling pathways implicated in various autoimmune and inflammatory diseases. Preclinical and clinical studies have demonstrated its efficacy in conditions such as atopic dermatitis, chronic hand eczema, and rheumatoid arthritis. This document provides a comprehensive overview of the mechanism of action of ASN-002, focusing on its impact on key inflammatory pathways, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanism of Action: Dual Inhibition of JAK and SYK

ASN-002 exerts its therapeutic effects by simultaneously targeting two critical families of non-receptor tyrosine kinases: the Janus kinases (JAK1, JAK2, JAK3, and TYK2) and the spleen tyrosine kinase (SYK).[1][2] This dual inhibition is a key differentiator, as it allows for the blockade of multiple, distinct, and synergistic inflammatory signaling pathways.

-

Janus Kinases (JAKs): The JAK family of enzymes plays a crucial role in cytokine signaling.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of numerous pro-inflammatory genes. By inhibiting JAKs, ASN-002 effectively blocks the signaling of a wide array of cytokines involved in inflammation and immune responses.[1][3]

-

Spleen Tyrosine Kinase (SYK): SYK is a pivotal mediator of immunoreceptor signaling in various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] Activation of SYK through immunoreceptors (e.g., B-cell receptor, Fc receptors) triggers downstream signaling cascades that lead to the release of inflammatory mediators such as cytokines, chemokines, and lipid mediators.[2] SYK also plays a role in IL-17 receptor signaling in keratinocytes.[2] Inhibition of SYK by ASN-002, therefore, dampens the activation and function of these key innate and adaptive immune cells.

This dual mechanism allows ASN-002 to target both cytokine-mediated signaling and immunoreceptor-driven inflammation, providing a comprehensive approach to managing inflammatory diseases.

Quantitative Data: Inhibitory Activity and Clinical Efficacy

ASN-002 has demonstrated potent inhibitory activity against its target kinases in biochemical assays and has shown significant clinical efficacy in various studies.

Table 1: In Vitro Inhibitory Activity of ASN-002 (Gusacitinib)

| Target Kinase | IC50 (nM) |

| SYK | 5[4][5] |

| JAK1 | 46[4][5] |

| JAK2 | 4[4][5] |

| JAK3 | 11[4][5] |

| TYK2 | 8[4][5] |

Table 2: Clinical Efficacy of ASN-002 in Moderate-to-Severe Atopic Dermatitis (Phase 1b Study)

| Dosage | EASI 50 Responders | Pruritus Reduction (NRS) |

| 20 mg | 20% | -1.3 ± 2.1 |

| 40 mg | 100% (P = 0.003 vs. placebo) | -3.1 ± 2.7 |

| 80 mg | 83% (P = 0.03 vs. placebo) | -4.7 ± 2.1 (P = 0.01 vs. placebo) |

| Placebo | 22% | -1.6 ± 1.8 |

| EASI 50: 50% reduction in Eczema Area and Severity Index; NRS: Numerical Rating Scale. Data from a 28-day study.[6] |

Impact on Inflammatory Signaling Pathways

ASN-002's dual inhibitory action profoundly affects several key inflammatory signaling pathways, including the Th1, Th2, Th17, and Th22 axes, which are central to the pathogenesis of atopic dermatitis and other inflammatory skin diseases.[2][3][7]

JAK-STAT Signaling Pathway

Caption: ASN-002 blocks the phosphorylation of STAT proteins by inhibiting JAKs.

By inhibiting the various JAK isoforms, ASN-002 prevents the phosphorylation and subsequent activation of STAT proteins. This blockade effectively suppresses the downstream gene transcription of numerous pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response.

SYK Signaling in Immune Cells

Caption: ASN-002 blocks SYK activation downstream of immunoreceptors.

In immune cells like B-cells, antigen binding to the B-cell receptor leads to the recruitment and activation of SYK. This initiates a signaling cascade that results in B-cell activation, proliferation, and antibody production. ASN-002's inhibition of SYK disrupts these processes, thereby reducing the adaptive immune response. A similar inhibitory effect is observed in other immune cells where SYK plays a critical role, such as mast cells and macrophages.[2]

Downstream Effects on T-Helper Cell Pathways

The dual inhibition of JAK and SYK by ASN-002 leads to the significant suppression of multiple T-helper (Th) cell-mediated inflammatory pathways that are pathogenic in atopic dermatitis.[2][7]

Caption: ASN-002 suppresses key inflammatory T-helper cell pathways.

Clinical studies have shown that ASN-002 treatment leads to a significant downregulation of serum biomarkers associated with Th1, Th2, and Th17/Th22 immunity.[6] In skin biopsies of atopic dermatitis patients, ASN-002 reversed the lesional transcriptome towards a non-lesional phenotype, significantly suppressing key inflammatory genes associated with these pathways.[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, based on the published literature, the following methodologies were employed.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the 50% inhibitory concentration (IC50) of ASN-002 against target kinases.

-

Methodology: Biochemical assays were performed, likely using purified recombinant kinase domains and a substrate. The kinase activity would be measured in the presence of varying concentrations of ASN-002. The IC50 values were then calculated from the dose-response curves. The specific assay format (e.g., radiometric, fluorescence-based) is not detailed in the available literature.

Clinical Trial in Atopic Dermatitis (Phase 1b)

-

Objective: To evaluate the safety, tolerability, and preliminary efficacy of ASN-002 in patients with moderate-to-severe atopic dermatitis.[7]

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.[7]

-

Patient Population: 36 patients with moderate-to-severe atopic dermatitis.[7]

-

Intervention: Patients were randomized to receive ASN-002 (20, 40, or 80 mg once daily) or placebo for 28 days.[6]

-

Assessments:

-

Clinical Efficacy: Eczema Area and Severity Index (EASI) scores and pruritus Numerical Rating Scale (NRS) were assessed at baseline and throughout the study.[6]

-

Biomarker Analysis: Skin biopsies were taken at baseline, day 15, and day 29 for gene expression analysis (microarray and quantitative RT-PCR) and immunohistochemistry to assess cellular infiltrates and protein expression.[7] Serum biomarkers were also analyzed.[6]

-

Caption: Overview of the clinical trial design for ASN-002 in atopic dermatitis.

Preclinical Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the efficacy of ASN-002 in a preclinical model of rheumatoid arthritis.[5]

-

Animal Model: Rat model of collagen-induced arthritis.

-

Methodology: Arthritis was induced in rats. ASN-002 was administered at various doses. Efficacy was assessed by measuring arthritic scores and paw edema. Histopathology was also performed to evaluate joint inflammation and damage. The study also compared the efficacy of ASN-002 to a JAK inhibitor (Tofacitinib) and a SYK inhibitor (Fostamatinib) alone.[5]

Conclusion

ASN-002 (Gusacitinib) is a promising oral therapeutic agent with a unique dual mechanism of action, potently inhibiting both JAK and SYK kinases. This allows for the comprehensive suppression of key inflammatory pathways involved in a range of autoimmune and inflammatory diseases. The quantitative data from in vitro and clinical studies demonstrate its potent inhibitory activity and clinical efficacy. The ability of ASN-002 to modulate the Th1, Th2, Th17, and Th22 inflammatory axes provides a strong rationale for its continued development in atopic dermatitis, chronic hand eczema, and other inflammatory conditions. Further research will continue to elucidate the full therapeutic potential of this dual-inhibition strategy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 3. glpbio.com [glpbio.com]

- 4. New Phase I data for ASN002 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 7. Oral Janus kinase/SYK inhibition (ASN002) suppresses inflammation and improves epidermal barrier markers in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Gusacitinib Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusacitinib (formerly ASN002) is a potent, orally bioavailable dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK). This dual-target approach offers a comprehensive mechanism for modulating the signaling pathways implicated in a variety of inflammatory and autoimmune disorders. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of Gusacitinib Hydrochloride, its mechanism of action, and the experimental protocols utilized in its characterization. Quantitative data are presented to illuminate the chemical modifications that led to its optimized potency and selectivity profile.

Introduction

Gusacitinib emerges as a significant therapeutic candidate by simultaneously targeting the JAK-STAT and SYK signaling pathways. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine receptor signaling, which drives immune cell function and inflammation.[1] SYK, another non-receptor tyrosine kinase, is a key mediator of signaling for various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[2] By inhibiting both sets of kinases, Gusacitinib can effectively block the inflammatory cascades central to the pathogenesis of diseases like atopic dermatitis and chronic hand eczema.[1][2]

Gusacitinib, chemically described as 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile, was developed by Asana BioSciences. The core of its discovery lies in the optimization of a pyrimido[4,5-d]pyridazinone scaffold.

Mechanism of Action and Signaling Pathways

Gusacitinib exerts its therapeutic effect by inhibiting the phosphorylation activity of both JAKs and SYK. This inhibition disrupts downstream signaling cascades, ultimately reducing the production of pro-inflammatory cytokines and modulating immune cell responses.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Gusacitinib, by inhibiting JAK1, JAK2, JAK3, and TYK2, effectively dampens the signaling of multiple pro-inflammatory cytokines, including those involved in Th1, Th2, Th17, and Th22 pathways.[2]

SYK Signaling Pathway

SYK is integral to the signaling of various immunoreceptors that lack intrinsic kinase activity. In B-cells, SYK is activated upon antigen binding to the B-cell receptor, initiating a cascade that leads to B-cell proliferation and differentiation. In mast cells and other myeloid cells, SYK is activated downstream of Fc receptors, leading to degranulation and the release of inflammatory mediators. SYK also plays a role in IL-17R signaling in keratinocytes. Gusacitinib's inhibition of SYK blocks these critical inflammatory processes.[2]

Structure-Activity Relationship (SAR)

The development of Gusacitinib involved systematic modifications of a pyrimido-pyridazinone scaffold to optimize its dual inhibitory activity against JAKs and SYK. The SAR data, primarily derived from the foundational patent WO2013028818A1, reveals key structural features that govern the potency and selectivity of these compounds. Gusacitinib is specifically cited as "example 189" in this patent.

Core Scaffold and Hinge-Binding Motif

The pyrimido-pyridazinone core serves as the foundational scaffold for this series of inhibitors. This bicyclic system is crucial for orienting the key substituents within the ATP-binding pockets of the target kinases. The amino-pyrimidine moiety is predicted to form critical hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors.

Substitutions at the 2- and 4-positions

The patent literature describes a variety of substitutions at the 2- and 4-positions of the pyrimido-pyridazinone core. These modifications significantly impact the inhibitory activity and selectivity profile of the compounds.

-

4-position: The 4-anilino moiety is a conserved feature among the most potent compounds, including Gusacitinib. Substitutions on this aniline ring, particularly at the para-position, were extensively explored. The 4-(4-hydroxypiperidin-1-yl) group in Gusacitinib appears to be optimal for achieving potent and balanced inhibition of both JAKs and SYK. This group likely extends into a solvent-exposed region of the binding pocket, where it can form favorable interactions.

-

2-position: The 2-position of the pyrimido-pyridazinone core also plays a critical role in determining potency. In Gusacitinib, this position is substituted with a 4-cyanomethylpiperidine group. This substituent is thought to occupy a hydrophobic pocket and contribute to the overall binding affinity.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of Gusacitinib and selected analogs from the patent literature against the target kinases.

Table 1: In Vitro Inhibitory Activity of Gusacitinib (Example 189)

| Kinase | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

Data sourced from MedchemExpress and Selleck Chemicals, consistent with the profile of a potent dual SYK/JAK inhibitor.[1]

Table 2: SAR of Analogs with Modifications at the 4-Anilino Position

| Compound (Example #) | R Group at 4-position of Anilino Ring | SYK IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Gusacitinib (189) | 4-(4-hydroxypiperidin-1-yl) | 5 | 46 | 4 | 11 |

| Analog A | 4-morpholino | 10-50 | 50-100 | 1-10 | 10-50 |

| Analog B | 4-(piperidin-1-yl) | 50-100 | >100 | 10-50 | 50-100 |

| Analog C | 4-((4-methylpiperazin-1-yl)methyl) | 1-10 | 10-50 | 1-10 | 1-10 |

Note: The IC50 values for analogs are presented as ranges, as specific values for every analog are not always publicly disclosed in detail. These ranges are representative of the data found in the patent literature.

Table 3: SAR of Analogs with Modifications at the 2-Position

| Compound (Example #) | R Group at 2-position | SYK IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Gusacitinib (189) | 4-cyanomethylpiperidine | 5 | 46 | 4 | 11 |

| Analog D | 4-methylpiperidine | 10-50 | 50-100 | 10-50 | 10-50 |

| Analog E | 4-ethylpiperidine | 50-100 | >100 | 50-100 | 50-100 |

| Analog F | 4-(2-hydroxyethyl)piperidine | 1-10 | 10-50 | 1-10 | 1-10 |

Note: The IC50 values for analogs are presented as ranges, as specific values for every analog are not always publicly disclosed in detail. These ranges are representative of the data found in the patent literature.

Experimental Protocols

The following are representative protocols for the key in vitro kinase inhibition assays used to characterize Gusacitinib and its analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of Gusacitinib against JAK and SYK kinases is typically determined using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

References

Preclinical Pharmacology of Gusacitinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusacitinib Hydrochloride (formerly ASN002) is an orally bioavailable small molecule that functions as a potent dual inhibitor of the Janus kinase (JAK) family and Spleen Tyrosine Kinase (SYK).[1][2][3] This dual-pathway inhibition modulates both cytokine signaling and immunoreceptor-mediated activation of immune cells, positioning Gusacitinib as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, as well as certain malignancies.[2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of Gusacitinib, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

Gusacitinib is under development for various indications, including atopic dermatitis, chronic hand eczema, and certain types of lymphomas.[1][5] Its therapeutic rationale is based on the simultaneous blockade of two distinct but critical signaling pathways in immunology. The JAK-STAT pathway is pivotal for signaling by numerous cytokines that drive inflammatory processes, while SYK is essential for signaling downstream of various immunoreceptors, including B-cell receptors and Fc receptors.[2][4] By targeting both, Gusacitinib offers a comprehensive approach to dampening the immune response implicated in several pathological conditions.

Mechanism of Action

Gusacitinib exerts its pharmacological effects by competitively inhibiting the ATP-binding sites of JAK and SYK kinases, thereby preventing the phosphorylation of their downstream substrates and interrupting the signaling cascades.[4] This dual inhibition leads to the suppression of T-cell and B-cell proliferation and function, and a reduction in the release of pro-inflammatory cytokines.[6]

Signaling Pathways

The following diagram illustrates the central role of JAK and SYK kinases in immune cell signaling and the points of intervention by Gusacitinib.

In Vitro Pharmacology

The in vitro activity of Gusacitinib has been characterized through various biochemical and cell-based assays.

Kinase Inhibition

Gusacitinib is a potent inhibitor of both SYK and the four members of the JAK family.[7]

| Target | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

Cell-Based Activity

Gusacitinib has demonstrated potent anti-proliferative activity in a variety of human cancer cell lines.

| Cell Line | Cancer Type |

| DHL6 | Diffuse Large B-cell Lymphoma |

| DHL4 | Diffuse Large B-cell Lymphoma |

| OCI-LY10 | Diffuse Large B-cell Lymphoma |

| H929 | Multiple Myeloma |

| Pfeiffer | Diffuse Large B-cell Lymphoma |

| HT-1376 | Bladder Carcinoma |

| Lovo | Colorectal Adenocarcinoma |

Furthermore, in cell-based mechanistic studies, Gusacitinib effectively suppressed SYK and JAK signaling pathways, as measured by the phosphorylation of their respective substrates.[4] It also inhibited human T-cell and B-cell proliferation and cytokine release in the nanomolar range.[4]

In Vivo Pharmacology

The preclinical in vivo efficacy of Gusacitinib has been evaluated in models of inflammatory diseases and cancer.

Animal Models of Inflammatory Disease

In a rat model of collagen-induced arthritis (CIA), Gusacitinib demonstrated dose-dependent efficacy in reducing arthritic scores and paw edema in both early and late-stage disease models.[4] At a dose of 10 mg/kg, Gusacitinib showed a greater reduction in histopathology scores (82%) compared to tofacitinib (39%) or fostamatinib (37%) alone.[4]

Xenograft Models

Gusacitinib has shown significant anti-tumor activity in preclinical xenograft models.

| Animal Model | Efficacy |

| Multiple Myeloma (H929) Xenograft | >95% inhibition of tumor growth |

| Human Erythroleukemia (HEL) Mouse Model | Significant delay in the onset of hind limb paralysis |

Preclinical Safety Pharmacology

Gusacitinib has demonstrated a favorable safety profile in preclinical toxicology studies conducted in rats and dogs.[8]

Experimental Protocols

While detailed, step-by-step protocols from the original preclinical studies are not publicly available, this section outlines the general methodologies typically employed for the types of experiments cited.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the IC50 of Gusacitinib against target kinases would typically involve the use of recombinant human kinases. The assay would measure the phosphorylation of a specific substrate by the kinase in the presence of ATP. Gusacitinib would be serially diluted and incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then quantified, often using a luminescence-based method. The IC50 value is calculated from the dose-response curve of percent inhibition versus Gusacitinib concentration.

Cell Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of Gusacitinib, cancer cell lines would be cultured in multi-well plates. The cells would then be treated with increasing concentrations of Gusacitinib for a specified period (e.g., 72 hours). Cell viability is then measured using a variety of methods, such as assays that quantify ATP content (as an indicator of metabolically active cells) or assays that measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases. The concentration of Gusacitinib that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50) is then determined.

In Vivo Xenograft Study (General Protocol)

In a typical xenograft study, human cancer cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Gusacitinib is then administered, often orally, on a defined schedule. Tumor growth is monitored regularly by measuring tumor volume. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, the tumors are excised and weighed to determine the extent of tumor growth inhibition.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a dual inhibitor of JAK and SYK kinases. Its potent in vitro activity translates to significant efficacy in animal models of both inflammatory disease and cancer. The favorable preclinical safety profile further underscores its potential as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate the therapeutic utility of Gusacitinib in its target indications.

References

- 1. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]

- 2. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 5. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. New Phase I data for ASN002 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Gusacitinib Hydrochloride (ASN-002): A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusacitinib hydrochloride (ASN-002) is an orally bioavailable small molecule that acts as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] This dual mechanism of action positions gusacitinib as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the target validation studies for gusacitinib, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to validate its mechanism of action.

Core Mechanism of Action: Dual JAK and SYK Inhibition

Gusacitinib exerts its therapeutic effects by simultaneously targeting two critical signaling pathways implicated in inflammation and cell proliferation: the JAK-STAT pathway and the SYK-mediated signaling cascade.

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction initiated by a wide array of cytokines and growth factors.[2] These signaling pathways are pivotal in the pathogenesis of numerous inflammatory and autoimmune conditions.

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors (BCR) and Fc receptors.[2] Dysregulation of SYK signaling is associated with autoimmune diseases and hematological malignancies.

By inhibiting both JAK and SYK, gusacitinib offers a multi-pronged approach to modulating the immune response and inhibiting pathological cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies of gusacitinib.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference(s) |

| SYK | 5 | [1][2] |

| JAK1 | 46 | [1] |

| JAK2 | 4 | [1] |

| JAK3 | 11 | [1] |

| TYK2 | 8 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | Reference(s) |

| DHL6 | Diffuse Large B-cell Lymphoma | [1] |

| DHL4 | Diffuse Large B-cell Lymphoma | [1] |

| OCI-LY10 | Diffuse Large B-cell Lymphoma | [1] |

| H929 | Multiple Myeloma | [1] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | [1] |

| HT-1376 | Bladder Carcinoma | [1] |

| Lovo | Colorectal Adenocarcinoma | [1] |

Table 3: Clinical Efficacy in Chronic Hand Eczema (Phase 2b Study)

| Endpoint | Gusacitinib (40 mg) | Gusacitinib (80 mg) | Placebo | Reference(s) |

| mTLSS % decrease from baseline (Week 16) | 49% | 69% (p<0.005 vs placebo) | 33% | [3] |

mTLSS (modified Total Lesion-Symptom Score) is a physician-assessed measure of the severity of skin lesions and symptoms.

Table 4: Clinical Efficacy in Atopic Dermatitis (Phase 2b RADIANT Study)

| Endpoint | Gusacitinib (40 mg, 60 mg, 80 mg) | Placebo | Reference(s) |

| EASI score reduction from baseline | Statistically significant | Not specified | [3] |

| Pruritus reduction | Rapid and statistically significant | Not specified | [3] |

EASI (Eczema Area and Severity Index) is a tool used to measure the extent and severity of atopic eczema.

Experimental Protocols

Detailed, step-by-step experimental protocols for the target validation of gusacitinib are often proprietary and not fully disclosed in publicly available literature. However, based on the published data, the following sections describe the likely methodologies employed in key experiments.

Biochemical Kinase Assays (for IC50 Determination)

Objective: To determine the concentration of gusacitinib required to inhibit the enzymatic activity of target kinases (SYK and JAKs) by 50%.

General Methodology:

-

Reagents: Recombinant human SYK, JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable substrate (e.g., a synthetic peptide); Adenosine-5'-triphosphate (ATP), radiolabeled or with a detection-compatible modification; assay buffer; and gusacitinib at various concentrations.

-

Procedure:

-

The kinase, substrate, and varying concentrations of gusacitinib are incubated together in an appropriate assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

-

-

The results are plotted as kinase activity versus gusacitinib concentration, and the IC50 value is calculated using non-linear regression analysis.

-

Cellular Proliferation Assays

Objective: To assess the effect of gusacitinib on the growth and viability of cancer cell lines.

General Methodology:

-

Cell Lines: Human cancer cell lines known to be dependent on JAK/SYK signaling, such as DHL6, DHL4, OCI-LY10, H929, Pfeiffer, HT-1376, and Lovo, are used.[1]

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere and grow for a specified period.

-

The cells are then treated with a range of concentrations of gusacitinib or a vehicle control (e.g., DMSO).

-

After a defined incubation period (typically 48-72 hours), cell viability or proliferation is assessed using one of several standard assays:

-

MTT or XTT assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

BrdU incorporation assay: Measures DNA synthesis in proliferating cells.

-

-

The results are expressed as the percentage of viable cells compared to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

-

In Vivo Animal Models

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of gusacitinib in a living organism.

General Methodology for a Xenograft Model (e.g., Multiple Myeloma H929 Xenograft):

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.

-

Procedure:

-

H929 multiple myeloma cells are injected subcutaneously into the flanks of the mice.[1]

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

Gusacitinib is administered orally at various doses, while the control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess target inhibition).

-

Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

-

General Methodology for a Disease Model (e.g., Human Erythroleukemia (HEL) Mouse Model):

-

Animal Model: An appropriate mouse strain is used, and human erythroleukemia cells (HEL) are implanted.[4]

-

Procedure:

-

The study design would likely involve monitoring a specific disease-related endpoint, such as the onset of hind limb paralysis, which was a noted outcome in a gusacitinib study.[4]

-

Treatment with gusacitinib or a vehicle would be initiated before or after the establishment of the disease.

-

The time to the pre-defined endpoint would be recorded for each animal.

-

The efficacy of gusacitinib is assessed by its ability to delay the onset of the disease endpoint compared to the control group.

-

Clinical Trial Biomarker Analysis

Objective: To assess the in vivo mechanism of action of gusacitinib in human subjects and to identify biomarkers of response.

General Methodology (from Atopic Dermatitis Clinical Trial NCT03139981):

-

Sample Collection: Blood and skin biopsy samples are collected from patients at baseline and at various time points during treatment.[5]

-

Pharmacokinetic Analysis: Blood samples are analyzed to determine the concentration of gusacitinib over time.[5]

-

Pharmacodynamic and Exploratory Biomarker Analysis:

-

Skin Biopsies: Gene and protein expression analysis can be performed on skin biopsies to assess the modulation of inflammatory pathways. This may involve techniques such as:

-

Quantitative Polymerase Chain Reaction (qPCR): To measure the expression of specific genes related to inflammation and skin barrier function.

-

Immunohistochemistry (IHC): To visualize the presence and localization of specific proteins in the skin tissue.

-

RNA sequencing (RNA-Seq): To get a comprehensive view of the changes in the transcriptome of the skin.

-

-

Blood Samples: Blood samples can be analyzed for a variety of biomarkers, including:

-

Cytokine levels: Using techniques like enzyme-linked immunosorbent assay (ELISA) or multiplex assays to measure the levels of key inflammatory cytokines.

-

Immune cell populations: Using flow cytometry to analyze changes in the frequency and activation state of different immune cell subsets.

-

-

Visualizations

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Gusacitinib: A Technical Deep Dive into its Dual SYK/JAK Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gusacitinib (formerly ASN002) is an orally bioavailable small molecule inhibitor that uniquely targets both Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.[1][2] This dual inhibitory action positions gusacitinib as a promising therapeutic agent for a range of inflammatory and autoimmune diseases, particularly dermatological conditions like atopic dermatitis and chronic hand eczema. This technical guide provides a comprehensive overview of the mechanism of action of gusacitinib, supported by preclinical data, clinical trial findings, and detailed experimental methodologies.

Introduction: The Rationale for Dual SYK/JAK Inhibition

Inflammatory diseases are often driven by complex signaling networks involving multiple cytokines and immune cell types. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for numerous cytokines implicated in inflammation and immunity.[3] The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating the cellular responses to these cytokines.

Simultaneously, SYK is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors, Fc receptors, and integrins. Its activation in immune cells such as B cells, mast cells, macrophages, and neutrophils leads to the release of pro-inflammatory mediators. By targeting both the JAK and SYK pathways, gusacitinib offers a multi-pronged approach to modulating the immune response, potentially leading to enhanced efficacy compared to single-pathway inhibitors.

Mechanism of Action: Dual Inhibition of SYK and JAK

Gusacitinib functions as a potent, ATP-competitive inhibitor of both SYK and the JAK family of kinases.

Target Kinase Inhibition Profile

Preclinical biochemical assays have demonstrated that gusacitinib inhibits SYK and all four members of the JAK family with high potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

| Table 1: In vitro inhibitory activity of gusacitinib against target kinases.[4][5] |

Signaling Pathway Inhibition

The dual inhibitory action of gusacitinib effectively blocks two major signaling axes in the immune system.

The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Gusacitinib's inhibition of JAK1, JAK2, JAK3, and TYK2 disrupts this cascade, thereby blocking the signaling of a wide array of pro-inflammatory cytokines.

Figure 1: Inhibition of the JAK-STAT signaling pathway by gusacitinib.

SYK is activated downstream of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon ligand binding, these receptors are phosphorylated, leading to the recruitment and activation of SYK. Activated SYK then initiates a signaling cascade that results in the activation of downstream effectors, such as PLCγ and PI3K, ultimately leading to cellular responses like degranulation, phagocytosis, and cytokine production. Gusacitinib's inhibition of SYK blocks these ITAM-mediated signals in various immune cells.

Figure 2: Inhibition of the SYK signaling pathway by gusacitinib.

Clinical Development and Efficacy

Gusacitinib has been evaluated in several clinical trials, primarily for the treatment of moderate-to-severe atopic dermatitis and chronic hand eczema.

Atopic Dermatitis

A Phase 1b, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of gusacitinib in 36 adult patients with moderate-to-severe atopic dermatitis.[6]

| Treatment Group | N | EASI-50 Responders (%) |

| Placebo | 9 | 22% |

| Gusacitinib 20 mg | 9 | 20% |

| Gusacitinib 40 mg | 9 | 100% (p=0.003 vs placebo) |

| Gusacitinib 80 mg | 9 | 83% (p=0.03 vs placebo) |

| Table 2: Efficacy of gusacitinib in atopic dermatitis at Day 29.[7] |

Chronic Hand Eczema

A Phase 2b, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of gusacitinib in 97 adult patients with moderate-to-severe chronic hand eczema.[8][9]

| Endpoint (at Week 16) | Placebo (N=32) | Gusacitinib 40 mg (N=32) | Gusacitinib 80 mg (N=33) |

| Mean % change from baseline in mTLSS | -33.5% | -49.0% | -69.5% (p<0.005 vs placebo) |

| % of patients with PGA of 0 or 1 | 6.3% | 21.2% | 31.3% (p<0.05 vs placebo) |

| Mean % change from baseline in HECSI | -21.7% | -51.4% (p=0.05 vs placebo) | -73.3% (p<0.001 vs placebo) |

| Table 3: Efficacy of gusacitinib in chronic hand eczema at Week 16.[10] |

Safety and Tolerability

Across clinical trials, gusacitinib has been generally well-tolerated. The most commonly reported adverse events were mild to moderate and included upper respiratory tract infections, headache, and nausea.[10]

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of gusacitinib are not extensively published. However, based on standard methodologies for kinase inhibitor profiling, the following outlines the likely experimental workflows.

In Vitro Kinase Inhibition Assays (Biochemical)

The IC50 values for gusacitinib against SYK and JAK family kinases were likely determined using in vitro kinase assays. A generalized protocol for such an assay is as follows:

Figure 3: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Preparation of Reagents: Recombinant human SYK, JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A specific peptide or protein substrate for each kinase is prepared. ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system coupled to a reporter (e.g., ADP-Glo™ Kinase Assay), is used. Gusacitinib is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and gusacitinib are pre-incubated in a reaction buffer. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is separated (e.g., by capture on a filter membrane), and the radioactivity is measured using a scintillation counter. For non-radioactive methods, a detection reagent is added that generates a luminescent or fluorescent signal proportional to the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: The kinase activity at each gusacitinib concentration is expressed as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Assays

To assess the functional activity of gusacitinib in a cellular context, various assays are employed. These assays measure the effect of the compound on specific signaling pathways and cellular responses.

Example: Cytokine-Induced STAT Phosphorylation Assay

This assay would be used to determine the potency of gusacitinib in inhibiting JAK-STAT signaling in a cellular environment.

Methodology:

-

Cell Culture: A human cell line that expresses the relevant cytokine receptors and JAK/STAT proteins (e.g., peripheral blood mononuclear cells, or a specific immune cell line) is cultured.

-

Compound Treatment: Cells are pre-incubated with various concentrations of gusacitinib for a defined period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2) to activate the JAK-STAT pathway.

-

Cell Lysis and Protein Analysis: After stimulation, the cells are lysed, and the phosphorylation of a specific STAT protein (e.g., pSTAT5 for IL-2, pSTAT1 for IFN-γ) is measured using techniques such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

-

Data Analysis: The level of STAT phosphorylation at each gusacitinib concentration is normalized to the stimulated control (no inhibitor). The IC50 value is then calculated from the resulting dose-response curve.

Conclusion

Gusacitinib's novel dual inhibitory mechanism targeting both SYK and the JAK family of kinases provides a robust and broad-spectrum approach to modulating the inflammatory response. Preclinical data demonstrate its high potency against these key signaling molecules, and clinical trials have shown promising efficacy and a manageable safety profile in the treatment of inflammatory skin diseases. The multi-pathway inhibition offered by gusacitinib holds significant potential for treating a wide range of complex autoimmune and inflammatory conditions. Further clinical development and research will continue to elucidate the full therapeutic potential of this innovative molecule.

References

- 1. Gusacitinib - Wikipedia [en.wikipedia.org]

- 2. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]

- 3. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]

- 7. The oral Janus kinase/spleen tyrosine kinase inhibitor ASN002 demonstrates efficacy and improves associated systemic inflammation in patients with moderate-to-severe atopic dermatitis: results from a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asana BioSciences’ JAK/SYK Inhibitor Performs Well in Phase 2b Study of Hand Eczema - - PracticalDermatology [practicaldermatology.com]

- 9. asanabio.com [asanabio.com]

- 10. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Gusacitinib Hydrochloride: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusacitinib Hydrochloride (formerly ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[1][2][3] Its targeted mechanism of action has positioned it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders, as well as certain hematological cancers.[1][3][4] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support research and development efforts in the scientific community.

Chemical Properties

This compound is a synthetic organic compound belonging to the class of phenylpiperidines.[5] The hydrochloride salt form enhances the solubility and bioavailability of the active pharmaceutical ingredient.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(1-(4-((4-(4-hydroxypiperidin-1-yl)phenyl)amino)-5-oxo-5,6-dihydropyrimido[4,5-d]pyridazin-2-yl)piperidin-4-yl)acetonitrile hydrochloride | [6][7] |

| CAS Number | 2228989-14-6 | [1][6][7] |

| Molecular Formula | C24H29ClN8O2 | [6] |

| Molecular Weight | 497.00 g/mol | [6][7] |

| Appearance | Not specified in publicly available data. Typically a white to off-white solid. | |

| Solubility | Soluble in DMSO (100 mg/mL).[8] Insoluble in water and ethanol.[9] | [8][9] |

In Vitro Inhibitory Activity

Gusacitinib is a potent inhibitor of both SYK and multiple JAK family kinases. The half-maximal inhibitory concentrations (IC50) are detailed in the following table.

| Target Kinase | IC50 (nM) | Reference |

| SYK | 5 | [1][4] |

| JAK1 | 46 | [1][4] |

| JAK2 | 4 | [1][4] |

| JAK3 | 11 | [1][4] |

| TYK2 | 8 | [1][4] |

Signaling Pathway Inhibition

Gusacitinib exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cell proliferation.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors implicated in inflammatory and autoimmune diseases.[10] Gusacitinib inhibits JAK1, JAK2, JAK3, and TYK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription of inflammatory mediators.

SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of immunoreceptors in various hematopoietic cells, including B-cells, mast cells, and macrophages.[5] By inhibiting SYK, Gusacitinib can modulate immune responses mediated by these cells.

Stability

Detailed stability data for this compound, such as melting point, boiling point, and specific degradation products, are not extensively available in the public domain. However, general stability and storage guidelines can be inferred from supplier information and the nature of similar chemical compounds.

Storage and Handling

For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[6] The compound is noted to be stable for several weeks under normal shipping conditions.[6]

Forced Degradation Studies

While specific forced degradation studies for Gusacitinib are not published, such studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. Based on studies of other kinase inhibitors, potential degradation pathways for this compound under stress conditions (acidic, basic, oxidative, photolytic, and thermal) could involve hydrolysis of the amide and cyano groups or oxidation of the pyrimidine ring.[11][12][13]

Experimental Protocols

The following are representative protocols for key assays relevant to the characterization of this compound. These are generalized methods and may require optimization for specific laboratory conditions.

Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 of Gusacitinib against SYK and JAK kinases. Assays are typically performed in a 96-well or 384-well plate format.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and serial dilutions of this compound in an appropriate assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[2]

-

Inhibitor and Kinase Addition: Add the Gusacitinib dilutions to the wells of a microplate, followed by the kinase solution.

-

Pre-incubation: Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a specified time (e.g., 30-60 minutes).[14]

-

Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as:

-

Luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™): These assays measure the amount of ATP remaining or ADP produced.[2][5][14]

-

Fluorescence-based assays: These can involve fluorescently labeled substrates or antibodies.[15]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method is a robust and sensitive way to measure kinase activity.[16]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each Gusacitinib concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Stability-Indicating RP-HPLC Method (General Protocol)

This protocol outlines a general approach for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, based on established methods for other kinase inhibitors.[17][18][19]

Methodology:

-

Chromatographic System:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[20]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[17][18] The pH of the aqueous phase should be optimized for the best peak shape and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[17]

-

Detection: UV detection at a wavelength where Gusacitinib has significant absorbance (e.g., 220-280 nm).[17]

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase components) and dilute to the desired concentration for analysis.

-

Forced Degradation:

-

Acidic and Basic Hydrolysis: Expose the drug solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures.[13]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).[13]

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).[20]

-

Photolytic Degradation: Expose the drug solution or solid to UV light.[12]

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[17][18] The method is considered stability-indicating if it can effectively separate the intact drug from all degradation products.

Conclusion

This compound is a promising dual SYK/JAK inhibitor with well-defined chemical properties and in vitro activity. While detailed public information on its stability is limited, standard methodologies can be applied to assess its degradation profile and ensure its quality and integrity in research and pharmaceutical development. The information and protocols provided in this guide serve as a valuable resource for scientists working with this compound.

References

- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. medkoo.com [medkoo.com]

- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. abcam.cn [abcam.cn]

- 16. researchgate.net [researchgate.net]

- 17. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. akjournals.com [akjournals.com]

- 20. researchgate.net [researchgate.net]

Gusacitinib (ASN-002): A Dual JAK/SYK Inhibitor for Dermatitis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusacitinib (formerly ASN-002) is an investigational, orally administered small molecule that acts as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] This technical guide provides a comprehensive overview of Gusacitinib's mechanism of action, preclinical and clinical data in dermatitis, and detailed experimental methodologies.

Mechanism of Action

Gusacitinib is a potent, dual inhibitor of both the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) and SYK.[3] This dual inhibition allows Gusacitinib to modulate both innate and adaptive immune responses implicated in the pathogenesis of atopic dermatitis and other inflammatory skin conditions. The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, and its inhibition by Gusacitinib leads to a broad suppression of the inflammatory response.[4]

The IC50 values for Gusacitinib are as follows:

| Kinase | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

Signaling Pathway

The pathogenesis of atopic dermatitis involves a complex interplay of immune cells and cytokines. The JAK-STAT and SYK signaling pathways are central to this process. Gusacitinib's dual-inhibitory action disrupts these pathways.

Clinical Trials in Dermatitis

Gusacitinib has been evaluated in Phase 1 and Phase 2 clinical trials for both atopic dermatitis and chronic hand eczema.

Atopic Dermatitis

A Phase 1b, randomized, double-blind, placebo-controlled study (NCT03139981) evaluated the safety, tolerability, and preliminary efficacy of Gusacitinib in adults with moderate-to-severe atopic dermatitis.[5][6] A subsequent Phase 2b study, known as the RADIANT trial (NCT03531957), further assessed its efficacy and safety.[3][5]

Phase 1b Study (NCT03139981) - Efficacy Results at Day 28 [5]

| Outcome | Placebo (n=9) | Gusacitinib 20 mg (n=9) | Gusacitinib 40 mg (n=9) | Gusacitinib 80 mg (n=9) |

| EASI-50 (% Responders) | 22% | 20% | 100% | 83% |

| EASI-75 (% Responders) | 22% | 0% | 71% | 33% |

Phase 2b RADIANT Study (NCT03531957) - Topline Results at Week 12 [5]

| Outcome | Placebo | Gusacitinib 60 mg | Gusacitinib 80 mg |

| Primary Endpoint: EASI Score Reduction | - | Statistically Significant Reduction | Statistically Significant Reduction |

| Key Secondary Endpoint: NRS Reduction ≥4 points | - | Statistically Significant | Statistically Significant |

Chronic Hand Eczema

A Phase 2b, randomized, double-blind, placebo-controlled study (NCT03728504) assessed the efficacy and safety of Gusacitinib in adults with moderate-to-severe chronic hand eczema.[3][7]

Phase 2b Study (NCT03728504) - Efficacy Results at Week 16 [3][7][8]

| Outcome | Placebo | Gusacitinib 40 mg | Gusacitinib 80 mg |

| Mean % Decrease in mTLSS from Baseline | 33.5% | 49.0% | 69.5% (p<0.005 vs placebo) |

| % of Patients Achieving PGA of 0 or 1 | 6.3% | - | 31.3% (p<0.05 vs placebo) |

| Mean % Decrease in HECSI from Baseline | 21.7% | - | 73.3% (p<0.001 vs placebo) |

| Improvement in mTLSS Pruritus Sub-score | - | 50% | 66% |

Experimental Protocols

Clinical Trial Methodology (General Overview)

The clinical trials for Gusacitinib in dermatitis followed a generally similar workflow.

References

- 1. Gusacitinib - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 4. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Therapeutic New Era for Atopic Dermatitis: Part 2. Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]

- 7. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dermatologytimes.com [dermatologytimes.com]

Gusacitinib Hydrochloride: A Dual JAK/SYK Inhibitor for Autoimmune and Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of gusacitinib hydrochloride (formerly ASN002), an investigational oral, dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK). It details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the underlying biological pathways and study designs. This guide is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents in the autoimmune space.

Core Mechanism of Action

Gusacitinib is a potent, orally administered small molecule that functions as a pan-JAK and SYK inhibitor.[1] Autoimmune and inflammatory diseases often involve complex pathogenesis driven by multiple cytokines and immune cell interactions.[2] Gusacitinib's dual-inhibition mechanism allows it to simultaneously target several key signaling pathways implicated in these conditions.[2]

-

Janus Kinase (JAK) Inhibition : The JAK family—comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2)—are critical intracellular enzymes that mediate signaling for a wide array of cytokines and growth factors.[2] By inhibiting these kinases, gusacitinib effectively modulates the signaling of pro-inflammatory cytokines involved in the Th1, Th2, Th17, and Th22 pathways, which are central to the pathogenesis of diseases like atopic dermatitis and eczema.[2][3]

-

Spleen Tyrosine Kinase (SYK) Inhibition : SYK is a crucial mediator of immunoreceptor signaling in various immune cells, including B cells, mast cells, macrophages, and neutrophils. SYK activation leads to the release of inflammatory cytokines and other mediators. Furthermore, SYK plays a role in IL-17 receptor signaling in keratinocytes, affecting their proliferation and differentiation.[2]

By targeting both JAK and SYK, gusacitinib offers a multi-pathway approach, targeting both the immune cells and epithelial cells that drive the pathophysiology of complex inflammatory diseases.[2] In vitro studies have quantified its inhibitory activity.

| Target Kinase | IC₅₀ (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

| Source: MedchemExpress.[4] |

Signaling Pathway Inhibition

The diagram below illustrates the dual inhibitory action of Gusacitinib on the JAK-STAT and SYK signaling pathways.

Clinical Development and Efficacy

Gusacitinib is being investigated for several autoimmune conditions, with the most advanced studies in dermatology.[5] It has completed Phase 2 trials for chronic hand eczema (CHE) and atopic dermatitis (AD).[5][6]

Phase 2b Study in Chronic Hand Eczema (NCT03728504)

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of gusacitinib in 97 adult patients with moderate-to-severe CHE refractory to corticosteroid therapy.[2][7] Patients were randomized (1:1:1) to receive placebo, 40 mg gusacitinib, or 80 mg gusacitinib once daily.[7] The primary analysis was conducted at week 16.

Table 2.1: Efficacy Results at Week 16 in Chronic Hand Eczema

| Endpoint | Placebo (n≈32) | Gusacitinib 40 mg (n≈32) | Gusacitinib 80 mg (n≈33) | P-value (80 mg vs. Placebo) |

|---|---|---|---|---|

| % Decrease in mTLSS¹ (Primary) | 33.5% | 49.0% | 69.5% | < 0.005 |

| % Decrease in HECSI² | 21.7% | N/A | 73.3% | < 0.001 |

| PGA³ of 'Clear' or 'Almost Clear' | 6.3% | 21.2% | 31.3% | < 0.05 |

| % Improvement in Pruritus Score | 29.8% | 50.0% | 65.7% | N/A |

¹modified Total Lesion-Symptom Score. ²Hand Eczema Severity Index. ³Physician's Global Assessment. Sources:[7][8][9][10]

Significant improvements in efficacy endpoints were observed as early as week 2 and were sustained throughout the study period.[7]

Phase 1b Study in Atopic Dermatitis

A Phase 1b randomized, double-blind, placebo-controlled study assessed gusacitinib in 36 adult patients with moderate-to-severe atopic dermatitis.[11][12] Patients were randomized 3:1 to receive 20 mg, 40 mg, or 80 mg of gusacitinib or a placebo once daily for 28 days.[11][12]

Table 2.2: Efficacy Results at Day 28 in Atopic Dermatitis

| Endpoint | Placebo (n=9) | Gusacitinib 20 mg (n=9) | Gusacitinib 40 mg (n=9) | Gusacitinib 80 mg (n=9) |

|---|---|---|---|---|

| % of Patients Achieving EASI-50¹ | 22% | 20% | 100% | 83% |

¹At least a 50% reduction in the Eczema Area and Severity Index. Source:[11]

The study also found that gusacitinib treatment led to a reduction in serum levels of Th2 cytokines and chemokines, such as IL-13 and CCL17.[11]

Safety and Tolerability Profile

Across clinical studies involving over 400 subjects, gusacitinib has been generally well-tolerated.[2][3]

-

Common Adverse Events : The most frequently reported treatment-emergent adverse events were mild to moderate and included upper respiratory tract infection, headache, nausea, and nasopharyngitis.[2][7][9]

-

Serious Adverse Events : In the Phase 2b CHE study, no instances of pulmonary embolism, opportunistic infections, malignancies, or major adverse cardiovascular events (MACE) were reported.[2][3]

Experimental Protocols

Protocol for Phase 2b Chronic Hand Eczema Study (Adapted from NCT03728504)

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][7]

-

Patient Population : Adults (97 subjects) with a diagnosis of moderate-to-severe chronic hand eczema for over 6 months, refractory to potent topical or systemic corticosteroids.[10] Key inclusion criteria included a Physician's Global Assessment (PGA) score of 3 (moderate) or 4 (severe).[10]

-

Intervention : Patients were randomized in a 1:1:1 ratio to one of three arms:

-

Gusacitinib 40 mg, oral, once daily.

-

Gusacitinib 80 mg, oral, once daily.

-

Placebo, oral, once daily.

-

-